molecular formula C11H14O4 B1320991 Methyl 4-(3-hydroxypropoxy)benzoate CAS No. 3981-65-5

Methyl 4-(3-hydroxypropoxy)benzoate

Cat. No. B1320991
CAS RN: 3981-65-5
M. Wt: 210.23 g/mol
InChI Key: JXKOGZHDDHKQJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl benzoate derivatives typically involves condensation reactions. For instance, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate is synthesized from methyl 4-bromobenzoate and iso-vanilline using a condensation reaction with cupric oxide as a catalyst . Similarly, methyl 4-(4-aminostyryl) benzoate is prepared and characterized, indicating the potential for various benzoate derivatives to be synthesized using different starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structures of these derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and UV-Vis, as well as single-crystal X-ray diffraction . Density functional theory (DFT) is also used to optimize molecular structures and investigate vibrational frequencies and chemical shifts . These studies provide detailed insights into the molecular geometries and electronic structures of the compounds.

Chemical Reactions Analysis

The reactivity of methyl benzoate derivatives can be complex, involving processes such as acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The chemical reactivity descriptors and thermodynamic properties of these compounds are also studied to understand their behavior in different environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are diverse. Some compounds exhibit liquid crystalline and fluorescence properties, with mesophase stability being affected by the length of the alkyl chain . The thermal stability of these compounds can be high, with some being stable up to 200°C . The crystal structures reveal various intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to the solid-state architecture of the materials .

Scientific Research Applications

Synthesis of Gefitinib

  • Scientific Field : Pharmaceutical Engineering
  • Application Summary : Methyl 3-Hydroxy-4-methoxybenzoate is used as a starting material in the synthesis of Gefitinib , a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases . Gefitinib is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .
  • Methods of Application : The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
  • Results or Outcomes : This novel synthetic route produced overall yields as high as 37.4% .

Synthesis of Benzaldehyde

  • Scientific Field : Green Chemistry
  • Application Summary : Methyl benzoate, a similar compound to Methyl 4-(3-hydroxypropoxy)benzoate, is used as a cost-effective raw material in the synthesis of benzaldehyde . Benzaldehyde is a compound widely utilized in food, medicine, and cosmetics .
  • Methods of Application : The synthesis of benzaldehyde was achieved through a one-step catalytic hydrogenation .
  • Results or Outcomes : This process aligns with the principles of atom economy and green production .

properties

IUPAC Name

methyl 4-(3-hydroxypropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKOGZHDDHKQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-hydroxypropoxy)benzoate

Synthesis routes and methods

Procedure details

To a 250 mL flask was added 3-bromo-1-propanol (4.17 g, 0.03 mol), anhydrous dimethylformamide (40 mL), methyl-4-hydroxybenzoate (3.0 g, 0.02 mol) and potassium carbonate (4.15 g, 0.03 mol). The flask was placed in a 50° C. oil bath and stirred for 12 hours. After cooling the reaction was diluted with ethyl acetate, transferred to separatory funnel, washed with aqueous 0.1 N hydrochloric acid, water then brine. The organic layer was dried with magnesium sulfate, filtered, and concentrated under reduced pressure to give 5.14 g of crude oil. Column chromatography [silica gel; eluent hexanes-ethyl acetate (1.68:1)] provided the desired product (1.25 g, 30%) as a white powder. 1H (CDCl3) δ(ppm): 2.04-2.08 (m, 2H); 3.86-3.88 (m, 5H); 4.17 (t, 2H); 6.91 (d, 2H); 7.98 (d, 2H); 13C (CDCl3) δ(ppm): 31.89, 51.81, 59.88, 65.50, 114.06, 122.67, 131.57, 162.60, 166.84.
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EH Bae, C Kim, I Son, CH Cho, C Min, T Kang… - Macromolecular …, 2017 - Springer
New photoreactive vertical alignment layers have been fabricated by spin coating the mixtures of polyimide (PI) and bi-functional monomers on the indium tin oxide substrate. Post …
Number of citations: 4 link.springer.com
J Li, J Zeng, J Chen, B Zhao - Chinese Journal of Organic Chemistry, 2020 - sioc-journal.cn
A mild method for the conversion of alkyl iodides to alcohols was developed. The transformation was promoted by tris (trimethylsilyl) silane/O 2 and accelerated by photoredox catalysis …
Number of citations: 4 sioc-journal.cn
李健羽, 曾金龙, 陈剑锋, 赵宝国 - 有机化学, 2020 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: jfchen@shnu.edu.cn; zhaobg2006@shnu.edu.cn Received June 26, 2020; …
Number of citations: 2 sioc-journal.cn

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